1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a pyrrolidine ring with a carboxamide functional group.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as an acid chloride, to form the pyrrolidine ring.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one: This compound shares a similar bromophenyl and dimethylphenyl structure but differs in the presence of a prop-2-en-1-one moiety instead of a pyrrolidine ring.
(4-bromophenyl)-(3,4-dimethylphenyl)methanol: This compound has a similar aromatic structure but features a methanol group instead of a carboxamide and pyrrolidine ring.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-3-6-16(9-13(12)2)21-19(24)14-10-18(23)22(11-14)17-7-4-15(20)5-8-17/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWLMMMPRTCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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